molecular formula C19H21NO4S2 B254871 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

Katalognummer B254871
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: TZTHMMYDPNOUBY-SSZFMOIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid, also known as ATB-346, is a novel drug candidate that has been developed as a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are commonly used to treat pain and inflammation, but their long-term use is associated with serious side effects such as gastrointestinal bleeding, cardiovascular events, and kidney damage. ATB-346 has been designed to selectively target inflammation while avoiding these adverse effects.

Wirkmechanismus

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory prostaglandins. Unlike traditional NSAIDs, which also inhibit the activity of COX-1, 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid selectively targets COX-2, which is primarily responsible for inflammation. This selective inhibition of COX-2 allows 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid to reduce inflammation without causing the side effects associated with traditional NSAIDs.
Biochemical and physiological effects:
6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has been shown to reduce inflammation and pain in preclinical models of arthritis, colitis, and neuropathic pain. The drug has also been shown to have a protective effect on the gastrointestinal tract, reducing the risk of gastrointestinal bleeding associated with traditional NSAIDs. In addition, 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has been shown to have a positive effect on markers of cardiovascular health, suggesting that it may be a safer alternative to traditional NSAIDs in patients with cardiovascular risk factors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid for lab experiments is its selectivity for COX-2, which allows for more targeted studies of inflammation. However, the drug's complex synthesis method and limited availability may make it difficult for some labs to obtain and use.

Zukünftige Richtungen

There are several potential future directions for research on 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid. One area of interest is the drug's potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis and psoriasis. Another area of interest is the drug's potential to reduce the risk of cancer, as COX-2 has been implicated in the development of several types of cancer. Finally, further studies are needed to fully understand the long-term safety and efficacy of 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid in humans.

Synthesemethoden

The synthesis of 6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves a multi-step process that begins with the reaction of 2-mercaptoacetic acid with 2-allyloxybenzaldehyde to form the thiazolidine ring. This intermediate is then reacted with 5-bromo-2-pentanone to introduce the hexanoic acid side chain. The final step involves the reaction of the resulting compound with potassium carbonate and 2-mercaptoethanol to form the active drug molecule.

Wissenschaftliche Forschungsanwendungen

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has been extensively studied in preclinical models of inflammation and pain. In these studies, it has been shown to be highly effective in reducing inflammation and pain, while also demonstrating a favorable safety profile. The drug has also been tested in human clinical trials, where it has shown promising results in reducing pain and inflammation in patients with osteoarthritis.

Eigenschaften

Produktname

6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

Molekularformel

C19H21NO4S2

Molekulargewicht

391.5 g/mol

IUPAC-Name

6-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C19H21NO4S2/c1-2-12-24-15-9-6-5-8-14(15)13-16-18(23)20(19(25)26-16)11-7-3-4-10-17(21)22/h2,5-6,8-9,13H,1,3-4,7,10-12H2,(H,21,22)/b16-13-

InChI-Schlüssel

TZTHMMYDPNOUBY-SSZFMOIBSA-N

Isomerische SMILES

C=CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O

SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O

Kanonische SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.